molecular formula C15H17N5O3 B5629471 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

カタログ番号 B5629471
分子量: 315.33 g/mol
InChIキー: UAKQVQCCAJICHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide, also known as EIDD-2801, is a novel antiviral drug that has gained attention due to its potential in treating various viral infections.

作用機序

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is a prodrug that is converted into its active form, N4-hydroxycytidine triphosphate (N4-HCTP), by cellular enzymes. N4-HCTP is then incorporated into viral RNA during replication, causing lethal mutagenesis and ultimately leading to viral inhibition. 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have a unique mechanism of action, as it can induce mutagenesis even in the absence of viral proofreading.
Biochemical and Physiological Effects
2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have low toxicity in vitro and in vivo, with no observable adverse effects on cellular viability or organ function. Additionally, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid absorption and distribution.

実験室実験の利点と制限

One of the main advantages of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of emerging viral infections. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown low toxicity and high selectivity index, indicating its potential as a safe and effective antiviral drug. However, one of the limitations of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the research and development of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the production process. Additionally, further studies are needed to assess the safety and efficacy of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide in clinical trials, particularly for the treatment of emerging viral infections. Moreover, the potential of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide as a prophylactic agent or in combination with other antiviral drugs should be explored. Finally, the mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide and its potential for inducing mutagenesis should be further elucidated to better understand its antiviral activity.

合成法

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is synthesized through a multistep process, starting with the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1H-indazole-3-carboxylic acid to form the intermediate compound. The intermediate is then reacted with 2,5-dioxoimidazolidine-1-acetic acid to yield the final product, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide.

科学的研究の応用

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been studied extensively for its antiviral properties against various RNA viruses, including influenza, respiratory syncytial virus, and SARS-CoV-2. In preclinical studies, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has demonstrated potent antiviral activity, with low toxicity and high selectivity index. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of emerging viral infections.

特性

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-[(1-ethylindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-2-20-12-6-4-3-5-10(12)11(18-20)7-16-13(21)9-19-14(22)8-17-15(19)23/h3-6H,2,7-9H2,1H3,(H,16,21)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKQVQCCAJICHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)CNC(=O)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。